molecular formula C6H9ClN2O B2739586 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole CAS No. 1156949-76-6

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2739586
CAS No.: 1156949-76-6
M. Wt: 160.6
InChI Key: MSCDMPDSOLPNSJ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole (molecular formula: C₆H₉ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 3-chloropropyl chain at position 5. Its SMILES notation is CC1=NOC(=N1)CCCCl, and its InChI key is MSCDMPDSOLPNSJ-UHFFFAOYSA-N . The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the oxadiazole ring and increased lipophilicity from the chloropropyl chain. Predicted collision cross-section (CCS) values for its adducts range from 146.4 Ų ([M+H]⁺) to 161.6 Ų ([M+Na]⁺), suggesting utility in mass spectrometry-based analyses .

Properties

IUPAC Name

5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCDMPDSOLPNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropionyl chloride with a suitable hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent at position 5 is a key reactive site due to the electrophilic chlorine atom. This group can undergo nucleophilic substitution (S<sub>N</sub>2) with amines, alkoxides, or thiols:

  • Example Reaction :

    5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole+R-NH25-(3-Aminopropyl)-3-methyl-1,2,4-oxadiazole+HCl\text{5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole} + \text{R-NH}_2 \rightarrow \text{5-(3-Aminopropyl)-3-methyl-1,2,4-oxadiazole} + \text{HCl}

    Similar substitutions are reported in 5-(chloromethyl)-1,2,4-oxadiazole derivatives, where the chlorine atom is replaced by nucleophiles to enhance bioactivity .

Boulton-Katritzky Rearrangement (BKR)

The 1,2,4-oxadiazole ring can undergo BKR, a base-mediated rearrangement involving nucleophilic attack at the N(2) position. For example:

  • Reaction Pathway :

    5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazoleBase1,2,3-Triazole derivative\text{5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole} \xrightarrow{\text{Base}} \text{1,2,3-Triazole derivative}

    This rearrangement is facilitated by the polarized O–N bond in the oxadiazole ring . Substituents at C(3) and C(5) influence reaction kinetics and product stability.

Photochemical Rearrangements

Under UV irradiation, the oxadiazole ring may undergo cleavage to form reactive intermediates (e.g., nitrenes or zwitterions), leading to novel heterocycles:

  • Example Transformation :

    5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazolehνOxazoline or Quinazolinone derivative\text{5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole} \xrightarrow{h\nu} \text{Oxazoline or Quinazolinone derivative}

    Photochemical reactions of 5-aryl-1,2,4-oxadiazoles yield products like oxazolines or quinazolinones . The chloropropyl chain may stabilize intermediates or direct regioselectivity.

Ring-Opening Reactions

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    OxadiazoleHClDiamide or Carboxylic Acid\text{Oxadiazole} \xrightarrow{\text{HCl}} \text{Diamide or Carboxylic Acid}
  • Basic Hydrolysis :

    OxadiazoleNaOHNitrile or Amide\text{Oxadiazole} \xrightarrow{\text{NaOH}} \text{Nitrile or Amide}

    The presence of electron-withdrawing groups (e.g., chlorine) accelerates ring-opening .

Cross-Coupling Reactions

The chloropropyl group may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), though limited data exists for aliphatic chlorides. Aryl-substituted analogs show reactivity in Pd-mediated couplings .

Biological Activity-Driven Modifications

Analogous 1,2,4-oxadiazoles with haloalkyl substituents exhibit enhanced pharmacological properties. For example:

  • Nematocidal Activity : 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles show LC<sub>50</sub> values as low as 2.8 µg/mL against Bursaphelenchus xylophilus .

  • HDAC Inhibition : 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit HDAC-1 at IC<sub>50</sub> = 8.2–12.1 nM .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductReference
Nucleophilic SubstitutionAmines, RT5-Aminopropyl derivative
Boulton-Katritzky RearrangementBase (e.g., KOH), Heat1,2,3-Triazole
Photochemical RearrangementUV light, DCM/THFOxazoline/Quinazolinone
Acidic HydrolysisHCl, RefluxDiamide/Carboxylic Acid

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives. In particular, 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole has shown promising results against various bacterial strains.

  • Antibacterial Properties : A study reported that oxadiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole showed minimum inhibitory concentration (MIC) values indicating effective bacteriostatic activity against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values were notably lower than those of standard antifungal agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Research indicates that many compounds within this class can inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, studies have shown that derivatives like 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole can significantly reduce cell viability in glioblastoma cell lines through mechanisms involving DNA damage and caspase activation .
  • Case Studies : In vitro assays demonstrated that certain synthesized oxadiazoles exhibited IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from similar structures showed IC50 values as low as 0.19 µM against human colon cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles are another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways.

  • Biological Evaluation : Research indicates that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models. For example, compounds similar to 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole were found to decrease levels of TNF-alpha and IL-6 in inflammatory models .

Agricultural Applications

Beyond medicinal uses, 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole and its derivatives have potential applications in agriculture.

  • Pesticidal Activity : The compound has been evaluated for its effectiveness as an insecticide and herbicide. Studies suggest that oxadiazoles can disrupt pest life cycles and inhibit weed growth through various mechanisms .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialE. coli, S. aureusSignificant bacteriostatic effects
AntifungalC. albicans, A. nigerEffective antifungal activity
AnticancerGlioblastoma cell lineInduction of apoptosis
Anti-inflammatoryInflammatory cytokinesReduction in TNF-alpha and IL-6
PesticidalVarious pestsDisruption of pest life cycles

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole can be contextualized by comparing it with analogous 1,2,4-oxadiazoles differing in substituents, chain length, or halogenation. Key compounds and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position 3/5) Molecular Weight (g/mol) Key Data/Properties Reference
5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole C₆H₉ClN₂O Methyl (3), 3-chloropropyl (5) 160.61 CCS (M+H⁺): 146.4 Ų; SMILES: CC1=NOC(=N1)CCCCl
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole C₄H₅ClN₂O Methyl (3), chloromethyl (5) 132.55 Purity ≥97%; shorter chain enhances reactivity
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole C₉H₇ClN₂O Methyl (3), 3-chlorophenyl (5) 194.62 Higher lipophilicity; discontinued commercial availability
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole C₉H₇BrN₂O Methyl (3), 4-bromophenyl (5) 239.07 Bromine substitution increases molecular weight; 97% purity
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole C₉H₇FN₂O Methyl (3), 3-fluorophenyl (5) 178.17 Fluorine’s electronegativity alters electronic properties

Key Comparison Points

Chain Length and Reactivity :

  • The chloropropyl chain in the target compound provides greater flexibility and lipophilicity compared to shorter-chain analogs like 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (C₄H₅ClN₂O). Longer chains may enhance membrane permeability in biological applications .
  • Conversely, shorter chains (e.g., chloromethyl) improve synthetic accessibility, as evidenced by higher yields (80%) in analogous syntheses .

Substituent Effects: Aromatic vs. Aliphatic Substituents: Replacing the chloropropyl group with aromatic rings (e.g., 3-chlorophenyl or 4-bromophenyl) significantly increases molecular weight and alters electronic properties. Halogen Variation: Fluorine substitution (e.g., 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole) introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic substitutions .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or chloromethyl) are synthesized in higher yields (70–80%) via straightforward cycloadditions or nitrile oxide routes .

Applications and Commercial Availability :

  • While 5-(3-chlorophenyl)-3-methyl-1,2,4-oxadiazole is discontinued commercially, its analogs like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole remain available for research, highlighting the demand for halogenated derivatives in drug discovery .

Table 2: Predicted Collision Cross-Section (CCS) Comparison

Compound [M+H]⁺ CCS (Ų) [M+Na]⁺ CCS (Ų) Reference
5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole 146.4 161.6
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole Not available Not available -
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Not available Not available -

Biological Activity

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and possesses various other pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The structural modifications of these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have shown that various 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For example:

  • Compound 1 (a derivative related to 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole) demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells .
  • Another study highlighted that certain oxadiazole derivatives could inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively investigated:

  • A recent study found that analogs of oxadiazoles showed strong activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 µM for specific derivatives .
  • Additionally, compounds derived from oxadiazoles exhibited good inhibitory effects against both gram-positive and gram-negative bacteria .

Other Biological Activities

  • Anti-inflammatory : Some oxadiazole derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators.
  • Antiparasitic : Research has indicated that certain oxadiazoles possess activity against malaria parasites, with some derivatives demonstrating IC50 values below 40 nM against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxadiazole ring can enhance or reduce potency:

  • Substituents at the C-3 position have been shown to significantly affect antimicrobial activity .
  • The introduction of halogen groups or alkyl chains can improve the selectivity and efficacy against specific cell lines or pathogens.

Case Studies

Several case studies illustrate the efficacy of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole and its derivatives:

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound 1AnticancerHeLa92.4
Compound 12AntimicrobialS. aureus2
Compound 3aAnticancerMCF-74.24
Compound XAntimalarialP. falciparum<0.04

Q & A

Q. What are the optimal synthetic routes for 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole, and how can reaction conditions be tailored to enhance yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3-methyl-1,2,4-oxadiazole derivatives are often synthesized via condensation of amidoximes with chlorinated reagents. In a related study, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole was synthesized using 5-(chloromethyl)-3-substitutedphenyl precursors, followed by purification via flash chromatography (1:1 hexanes/EtOAc) . Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions.
  • Catalyst selection : Using triethylamine or DMAP to accelerate cyclization.
  • Purification : Employing silica gel chromatography or recrystallization to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole?

Methodological Answer: A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry is essential:

  • ¹H NMR : Identifies protons on the chloropropyl chain (δ 3.6–3.8 ppm for CH₂Cl) and methyl group (δ 2.4–2.6 ppm) .
  • ¹³C NMR : Confirms the oxadiazole ring carbons (δ 165–175 ppm) and chloropropyl carbon (δ 45–50 ppm) .
  • IR : Detects C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
  • HRMS : Validates molecular weight with <5 ppm error .

Q. How can common impurities in the synthesis of this compound be identified and minimized?

Methodological Answer: Common impurities include unreacted starting materials (e.g., amidoximes) and byproducts from incomplete cyclization. Mitigation strategies:

  • TLC monitoring : Track reaction progress using ethyl acetate/hexanes (1:1) as the mobile phase .
  • HPLC-PDA : Detect impurities at 254 nm; retention times vary based on polarity .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in biological systems?

Methodological Answer: Metabolic studies on 3-methyl-1,2,4-oxadiazole derivatives in liver microsomes reveal two primary pathways:

  • Ring cleavage : Catalyzed by CYP450 enzymes, leading to open-chain metabolites .
  • Methyl hydroxylation : Forms 3-hydroxymethyl derivatives, observed in rat hepatocytes .
    Experimental design :
  • Use LC-UV/MS to profile metabolites.
  • Compare interspecies metabolism (e.g., human vs. rat microsomes) to assess stability .

Q. What computational methods predict the reactivity of the chloropropyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model reaction pathways:

  • Electrostatic potential maps : Highlight electrophilic regions (e.g., chloropropyl carbon) susceptible to nucleophilic attack .
  • Transition state analysis : Predict activation energies for SN2 mechanisms .
    Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in DMSO/water) .

Q. How do structural modifications to the oxadiazole ring affect biological activity or enzyme interactions?

Methodological Answer: Structure-Activity Relationship (SAR) studies demonstrate:

  • Methyl substitution : Enhances metabolic stability but may reduce solubility .
  • Chloropropyl chain : Increases electrophilicity, enabling covalent binding to target enzymes (e.g., PDE4 inhibitors) .
    Experimental validation :
  • Enzyme assays : Measure IC₅₀ values against target proteins.
  • Docking simulations : Use AutoDock Vina to predict binding modes .

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